REACTION_CXSMILES
|
Br[C:2]1[C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[N:4]([S:11]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)(=[O:13])=[O:12])[CH:3]=1.[CH:20]([C:22]1[CH:23]=[C:24](B(O)O)[CH:25]=[C:26]([O:28][CH:29]([CH3:31])[CH3:30])[CH:27]=1)=[O:21].CN(C)C=O.C(=O)(O)[O-].[Na+]>O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl>[CH:29]([O:28][C:26]1[CH:27]=[C:22]([CH:23]=[C:24]([C:2]2[C:10]3[C:5](=[N:6][CH:7]=[CH:8][CH:9]=3)[N:4]([S:11]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)(=[O:13])=[O:12])[CH:3]=2)[CH:25]=1)[CH:20]=[O:21])([CH3:31])[CH3:30] |f:3.4,6.7.8.9|
|
Name
|
|
Quantity
|
750 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CN(C2=NC=CC=C21)S(=O)(=O)C2=CC=CC=C2
|
Name
|
|
Quantity
|
510 mg
|
Type
|
reactant
|
Smiles
|
C(=O)C=1C=C(C=C(C1)OC(C)C)B(O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Name
|
|
Quantity
|
20 mg
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Flushed with nitrogen
|
Type
|
CUSTOM
|
Details
|
The reaction was microwaved on 50 watts, 120° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
reaction (1.99 min, ES+/421.07)
|
Duration
|
1.99 min
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Purified on silica gel column with 0-100% EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC=1C=C(C=O)C=C(C1)C1=CN(C2=NC=CC=C21)S(=O)(=O)C2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 665 mg | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |